molecular formula C10H12O5 B6220080 ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate CAS No. 96546-37-1

ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate

Cat. No.: B6220080
CAS No.: 96546-37-1
M. Wt: 212.2
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is an organic compound with the molecular formula C10H14O4. It is a derivative of cyclohexane and contains both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can be synthesized through a multi-step process involving the reaction of cyclohexane-1,3-dione with ethyl acrylate under basic conditions. The Michael addition reaction is typically employed, where cyclohexane-1,3-dione reacts with ethyl acrylate in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate involves its reactivity towards nucleophiles and electrophiles. The ester and ketone groups can participate in various chemical reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dioxocyclohexanecarboxylate
  • Ethyl 3,5-dioxocyclohexanecarboxylate
  • Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Uniqueness

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .

Properties

CAS No.

96546-37-1

Molecular Formula

C10H12O5

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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